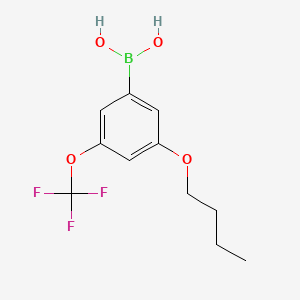

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O4/c1-2-3-4-18-9-5-8(12(16)17)6-10(7-9)19-11(13,14)15/h5-7,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAITWONDCKJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681634 | |

| Record name | [3-Butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-96-6 | |

| Record name | Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Butoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described synthesis commences with the regioselective bromination of 3-(trifluoromethoxy)phenol, followed by a Williamson ether synthesis to introduce the butoxy side chain. The final transformation to the target boronic acid is presented via two robust and widely applicable methods: a Grignard reaction-based approach and a lithiation-borylation strategy. This document furnishes detailed experimental protocols for each synthetic step, supported by tabulated quantitative data from analogous transformations reported in the scientific literature. Furthermore, visual representations of the synthetic workflow and key reaction pathways are provided using Graphviz diagrams to facilitate a clear understanding of the entire process.

Introduction

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and functional materials. The title compound, this compound, incorporates two key structural motifs: a butoxy group, which can enhance lipophilicity and modulate pharmacokinetic properties, and a trifluoromethoxy group, a bioisostere of the methoxy group known for improving metabolic stability and binding affinity. The strategic placement of these functional groups makes this boronic acid derivative a highly attractive building block for the synthesis of novel bioactive compounds and advanced materials. This guide outlines a practical and adaptable multi-step synthesis to access this valuable compound.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3-(trifluoromethoxy)phenol. The overall synthetic strategy is depicted below.

The initial step involves the regioselective bromination of 3-(trifluoromethoxy)phenol to introduce a bromine atom, which serves as a handle for the subsequent borylation. The second step is a Williamson ether synthesis to install the butoxy side chain. The final step, the conversion of the aryl bromide to the corresponding boronic acid, can be accomplished through two distinct and effective methods: a Grignard-based approach (Method A) or a lithiation-borylation protocol (Method B).

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(trifluoromethoxy)phenol

This procedure details the regioselective bromination of an electron-deficient phenol using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Procedure:

-

To a solution of 3-(trifluoromethoxy)phenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (0.1-0.2 M), add a catalytic amount of ammonium acetate (0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-(trifluoromethoxy)phenol.

| Parameter | Value/Condition | Reference Analog Yield (%) |

| Starting Material | 3-(Trifluoromethoxy)phenol | - |

| Reagents | N-Bromosuccinimide (NBS), Ammonium Acetate | - |

| Solvent | Acetonitrile or Dichloromethane | - |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 1-4 hours | - |

| Purity | >95% after chromatography | - |

| Analogous Reaction | Bromination of electron-deficient phenols | 70-95 |

Table 1: Quantitative data for the bromination of phenols.

Step 2: Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene

This step employs the Williamson ether synthesis to couple the synthesized bromophenol with 1-bromobutane.

Reaction Scheme:

Procedure:

-

To a solution of 3-Bromo-5-(trifluoromethoxy)phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2-0.5 M), add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2-1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography if necessary to yield 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene.

| Parameter | Value/Condition | Reference Analog Yield (%) |

| Starting Material | 3-Bromo-5-(trifluoromethoxy)phenol | - |

| Reagents | 1-Bromobutane, Potassium Carbonate | - |

| Solvent | N,N-Dimethylformamide (DMF) | - |

| Temperature | 60-80 °C | - |

| Reaction Time | 4-12 hours | - |

| Purity | >97% after purification | - |

| Analogous Reaction | Williamson ether synthesis of substituted phenols | 85-98 |

Table 2: Quantitative data for the Williamson ether synthesis.

Step 3: Synthesis of this compound

Two effective methods for the borylation of the aryl bromide are presented below.

This classic method involves the formation of a Grignard reagent, which is then quenched with a trialkyl borate.

Experimental Workflow:

Procedure:

-

Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Prepare a solution of 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to initiate the Grignard formation (initiation may be aided by a crystal of iodine or gentle heating).

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq.) in anhydrous THF to -78 °C.

-

Slowly transfer the prepared Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding 2 M aqueous HCl at 0 °C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude boronic acid can be purified by recrystallization or chromatography.

| Parameter | Value/Condition | Reference Analog Yield (%) |

| Starting Material | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | - |

| Reagents | Magnesium, Triisopropyl Borate | - |

| Solvent | Tetrahydrofuran (THF) | - |

| Temperature | Reflux (Grignard), -78 °C to RT (Borylation) | - |

| Reaction Time | 2-3 hours (Grignard), 12-16 hours (Borylation) | - |

| Purity | >95% after purification | - |

| Analogous Reaction | Borylation of aryl bromides via Grignard | 60-85[1] |

Table 3: Quantitative data for the Grignard-based borylation.

This method involves a halogen-lithium exchange at low temperature, followed by trapping with a borate ester. It is often suitable for substrates with functional groups that are incompatible with Grignard reagents.

Experimental Workflow:

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.5 eq.) dropwise to the aryllithium solution at -78 °C.

-

After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting boronic acid by recrystallization or column chromatography.

| Parameter | Value/Condition | Reference Analog Yield (%) |

| Starting Material | 1-Bromo-3-butoxy-5-(trifluoromethoxy)benzene | - |

| Reagents | n-Butyllithium, Triisopropyl Borate | - |

| Solvent | Tetrahydrofuran (THF) | - |

| Temperature | -78 °C to Room Temperature | - |

| Reaction Time | 2-4 hours | - |

| Purity | >96% after purification | - |

| Analogous Reaction | Lithiation-borylation of aryl bromides | 70-90[2] |

Table 4: Quantitative data for the lithiation-borylation.

Conclusion

This technical guide has detailed a robust and versatile synthetic pathway for the preparation of this compound. The proposed three-step sequence, commencing with the bromination of 3-(trifluoromethoxy)phenol, followed by a Williamson ether synthesis and culminating in a choice of two reliable borylation methods, offers a practical approach for researchers in the fields of organic synthesis and drug discovery. The provided experimental protocols, based on well-established and analogous literature procedures, along with the tabulated quantitative data, serve as a solid foundation for the successful synthesis of this valuable chemical entity. The inclusion of Graphviz diagrams provides a clear and concise visualization of the synthetic workflow, further aiding in the planning and execution of this synthesis.

References

Physicochemical Properties of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-5-(trifluoromethoxy)phenylboronic acid is a substituted aromatic boronic acid. Boronic acids are a class of organoboron compounds that have found extensive application in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of a butoxy group and a trifluoromethoxy group on the phenyl ring is expected to impart specific electronic and steric properties, influencing its reactivity, solubility, and potential biological activity. The trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes the available information for the target compound and provides data for structurally similar compounds to offer a comparative context.

| Property | This compound | 3-(Trifluoromethoxy)phenylboronic acid[1] | 3-(Trifluoromethyl)phenylboronic acid | 3,5-Bis(trifluoromethyl)phenylboronic acid[2] | Phenylboronic acid[3] |

| Molecular Formula | C11H14BF3O4[4] | C7H6BF3O3 | C7H6BF3O2 | C8H5BF6O2 | C6H7BO2 |

| Molecular Weight | 278.03 g/mol [4] | 205.93 g/mol | 189.93 g/mol | 257.93 g/mol | 121.93 g/mol |

| Melting Point (°C) | Not reported | 89 | 163-166 or 158-169[5] | 217-220 | 216 |

| Boiling Point (°C) | Not reported | Not reported | Not reported | Not reported | Not reported |

| Solubility | Soluble in most polar organic solvents (predicted) | Soluble in organic solvents[1] | Soluble in organic solvents[5] | Not reported | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride. 10 g/L in water (20 °C)[3] |

| pKa | Not reported | ~7.8-8.0 (estimated based on isomers)[6][7] | Not reported | Not reported | 8.83[3] |

| logP | Not reported | Not reported | Not reported | Not reported | Not reported |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of boronic acids.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For boronic acids, it is important to note that the observed melting point can sometimes be a decomposition temperature, and the presence of boric anhydride (formed by dehydration) can affect the measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the solid in a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

For accuracy, perform the measurement in triplicate.

Solubility Determination

Solubility is a fundamental property that influences a compound's suitability for various applications, including reaction conditions and formulation.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure (Qualitative):

-

Place approximately 10 mg of the solid into a series of test tubes.

-

Add 1 mL of a selected solvent (e.g., water, ethanol, acetone, toluene, hexane) to each test tube.

-

Stopper the test tubes and vortex for 1-2 minutes.

-

Visually inspect the tubes for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the solid to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For boronic acids, which are Lewis acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of the boronic acid in a known volume of deionized water (or a suitable co-solvent if the compound is not water-soluble).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

incrementally add the standardized NaOH solution from the burette, recording the pH after each addition.

-

Continue the titration until the pH plateaus in the basic region.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method

Apparatus:

-

Separatory funnel or vials with screw caps

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add a known volume of the other immiscible solvent (n-octanol or water).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.[8]

Applications and Workflow

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. chemimpex.com [chemimpex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

Technical Guide: Spectroscopic and Massetric Analysis of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid. While specific experimental data for this compound is not publicly available, this document compiles reference information from closely related analogs to predict the spectral characteristics and outlines detailed experimental protocols for its analysis.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1256345-96-6 |

| Molecular Formula | C₁₁H₁₄BF₃O₄ |

| Molecular Weight | 278.03 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the expected NMR and mass spectrometry data for this compound based on the analysis of structurally similar compounds, such as other (trifluoromethoxy)phenylboronic acid isomers.[1]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 3H | Ar-H |

| ~4.0 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~1.7 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

| (variable) | br s | 2H | B(OH )₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -OBu |

| ~150 (q, ¹JCF ≈ 257 Hz) | OC F₃ |

| ~135 | C -B(OH)₂ |

| ~120 (q, ²JCF ≈ 4 Hz) | C -OCF₃ |

| ~115-125 | Ar-C H |

| ~68 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~31 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~19 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

| Nucleus | Chemical Shift (δ) ppm | Notes |

| ¹⁹F | ~ -58 | The chemical shift is characteristic for the trifluoromethoxy group. For the analogous 3-ethoxy-5-(trifluoromethoxy)phenylboronic acid, the ¹⁹F shift is reported at -58.3 ppm. |

| ¹¹B | ~ +30 | The chemical shift is typical for a tricoordinate boronic acid. |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺: 279.1006 | Not available |

| ESI- | [M-H]⁻: 277.0864 | Not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for arylboronic acids, adaptable for this compound.

NMR Spectroscopy

A comprehensive NMR analysis should be performed to confirm the structure and purity of the compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃). Acetone-d₆ is often a good choice for arylboronic acids due to good solubility.[1]

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

3. Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~50 ppm centered around the expected chemical shift.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

-

¹¹B NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Number of scans: 128-256.

-

Relaxation delay: 1 second.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard for ¹H and ¹³C NMR. For ¹⁹F and ¹¹B NMR, external standards (CFCl₃ and BF₃·OEt₂, respectively) or the spectrometer's internal reference can be used.

Figure 2: NMR Analysis Workflow

Caption: A generalized workflow for NMR analysis of small molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the synthesized compound.

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

A small amount of formic acid (0.1%) or ammonium acetate (5 mM) may be added to promote ionization in positive or negative mode, respectively.

2. Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is recommended.

3. Data Acquisition Parameters:

-

Ionization Mode: ESI, operated in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Mass Range: Scan a mass range that includes the expected m/z of the target molecule (e.g., m/z 100-500).

-

Resolution: Set the instrument to a high-resolution mode (e.g., >10,000 FWHM).

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

4. Data Analysis:

-

Determine the accurate mass of the molecular ion peaks.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula of this compound. The mass error should ideally be less than 5 ppm.

Figure 3: HRMS Analysis Workflow

Caption: A streamlined workflow for high-resolution mass spectrometry analysis.

This guide provides a foundational understanding of the expected analytical data and the methodologies for the characterization of this compound. Researchers are encouraged to use this information as a reference for their experimental work.

References

Solubility and stability of trifluoromethoxy-substituted phenylboronic acids

An In-depth Technical Guide to the Solubility and Stability of Trifluoromethoxy-Substituted Phenylboronic Acids

Introduction

Trifluoromethoxy-substituted phenylboronic acids are a class of organic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The incorporation of the trifluoromethoxy (-OCF₃) functional group into molecular scaffolds is a key strategy for optimizing the physicochemical and biological properties of drug candidates.[2] The -OCF₃ group is highly electronegative and can significantly increase a molecule's lipophilicity, often more so than the related trifluoromethyl (-CF₃) group.[4] This enhanced lipophilicity can improve permeability across biological membranes, a critical factor for drug absorption and distribution.[1][4] Furthermore, the carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, making the group highly resistant to metabolic degradation.[4][5] This often leads to an increased in-vivo half-life and enhanced metabolic stability of drug candidates.[4][5] This guide provides a technical overview of the key properties of trifluoromethoxy-substituted phenylboronic acids, focusing on their solubility and stability, and presents standardized protocols for their evaluation.

Physicochemical Properties: Acidity

The acidity of phenylboronic acids, which are Lewis acids, is a crucial parameter influencing their interaction with biological targets and their solution-state equilibria. The position of the electron-withdrawing -OCF₃ group on the phenyl ring modulates the pKₐ value. A study of the three isomers of (trifluoromethoxy)phenylboronic acid found that the meta and para isomers are more acidic (lower pKₐ) than unsubstituted phenylboronic acid (pKₐ ≈ 8.8) due to the inductive effect of the -OCF₃ group.[6][7] Conversely, the ortho isomer is significantly less acidic, a phenomenon attributed to steric hindrance and the formation of an intramolecular hydrogen bond.[6][7][8][9]

| Compound | Substituent Position | pKₐ (Spectrophotometric) | pKₐ (Potentiometric) | Reference |

| 2-(Trifluoromethoxy)phenylboronic acid | ortho | 9.38 (± 0.03) | 9.35 (± 0.05) | [6] |

| 3-(Trifluoromethoxy)phenylboronic acid | meta | 7.78 (± 0.03) | 7.79 (± 0.05) | [6] |

| 4-(Trifluoromethoxy)phenylboronic acid | para | 7.82 (± 0.03) | 7.81 (± 0.05) | [6] |

Solubility Profile

The solubility of boronic acids is a critical factor for their application in both synthesis and pharmaceutical formulations. The -OCF₃ group is known to generally improve solubility in organic solvents.[10] For example, all three isomers of (trifluoromethoxy)phenylboronic acid have been noted to have very good solubility in acetone.[7]

While specific quantitative solubility data for trifluoromethoxy-substituted isomers in a range of solvents is not widely published, data for the closely related trifluoromethyl (-CF₃) analogues in water provides a useful reference point. Research indicates that the introduction of fluorinated groups tends to decrease aqueous solubility compared to the unsubstituted parent compound.[11] The ortho-substituted isomer was also found to be less soluble in water than the para-isomer.[11]

Table 2: Aqueous Solubility of Analogue Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | Solubility at 20.0°C ( g/100g H₂O) | Solubility at 50.0°C ( g/100g H₂O) | Reference |

|---|---|---|---|

| Phenylboronic acid | ~1.9 | ~4.5 | [11][12] |

| 2-(Trifluoromethyl)phenylboronic acid | ~0.3 | ~0.7 | [11][12] |

| 4-(Trifluoromethyl)phenylboronic acid | ~0.6 | ~1.5 |[11][12] |

Note: The data in Table 2 is for -CF₃ substituted compounds and serves as an analogue reference. Experimental verification for -OCF₃ substituted compounds is recommended.

Stability Profile

The stability of boronic acids is a paramount concern for storage, handling, and formulation. As a class, they are susceptible to several degradation pathways, primarily dehydration and oxidation.[13][14] Understanding these factors is crucial to ensure the integrity of the compound.

-

Dehydration: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[13] This process is often accelerated by heat and can occur in the solid state or in non-aqueous solutions.[15]

-

Oxidation: The carbon-boron bond is susceptible to cleavage by oxidation, a process known as protodeboronation, which converts the boronic acid to an alcohol and boric acid.[13][16] This is a significant issue, particularly at physiological pH.[13]

The trifluoromethoxy group itself is highly stable against metabolic degradation due to the strength of the C-F bonds.[4] However, the boronic acid moiety remains reactive. Proper handling and storage are therefore essential.

Table 3: General Factors Influencing Boronic Acid Stability

| Factor | Effect on Stability | Recommended Practices |

|---|---|---|

| Moisture | Can lead to the formation of boroxines through dehydration.[13] | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen).[13] Use anhydrous solvents for reactions where stability is critical. |

| Oxygen | Prone to oxidation, which can cleave the carbon-boron bond.[13] | Store and handle under an inert atmosphere. Degas solvents prior to use in sensitive applications.[13] |

| Heat | Accelerates degradation pathways, including dehydration and oxidation.[13] | Store at recommended refrigerated temperatures (e.g., 2-8°C). Avoid prolonged exposure to high temperatures. |

| Light | Photodecomposition can be a concern for some organic molecules.[13] | Store in opaque or amber vials to protect from light.[13] |

| pH | Stability can be highly pH-dependent; both acidic and basic conditions can promote degradation.[13] | Maintain neutral pH for aqueous solutions where possible. Use buffered solutions for formulation and analysis. |

Standardized Experimental Protocols

Detailed and reproducible protocols are necessary to accurately characterize the solubility and stability of trifluoromethoxy-substituted phenylboronic acids.

Protocol 1: Solubility Determination (Dynamic Method)

This method, also known as the turbidity method, determines the temperature at which a known concentration of a solute completely dissolves in a solvent.[15][17][18]

-

Objective: To determine the solubility of a trifluoromethoxy-substituted phenylboronic acid in a specific organic solvent as a function of temperature.

-

Materials & Equipment:

-

Target phenylboronic acid compound.

-

High-purity organic solvent (e.g., acetone, chloroform, 3-pentanone).[18][19]

-

Sealed glass test tubes or vials.

-

Magnetic stirrer and micro-stir bars.

-

Calibrated digital thermometer.

-

Temperature-controlled bath (e.g., oil bath or heating block).

-

Analytical balance.

-

Luminance probe or laser light source and detector to precisely measure turbidity (optional, for automation).[15]

-

-

Procedure:

-

Accurately weigh a specific amount of the phenylboronic acid and the selected solvent into a glass vial to create a mixture of known mole fraction or concentration.

-

Add a micro-stir bar and seal the vial tightly.

-

Place the vial in the temperature-controlled bath and begin stirring.

-

Slowly increase the temperature of the bath (e.g., 1-2°C every 5-10 minutes) to allow the system to reach equilibrium.

-

Visually observe the solution for the disappearance of all solid particles. The temperature at which the solution becomes completely clear is the dissolution temperature. For higher precision, this point can be determined by monitoring the disappearance of turbidity with a light-scattering probe.[19]

-

To ensure equilibrium, slowly cool the solution until turbidity reappears. The temperature of reappearance should be close to the dissolution temperature.

-

Repeat the procedure with different known concentrations of the solute to generate a solubility curve (solubility vs. temperature).

-

Protocol 2: Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact parent compound from any potential degradation products.[20]

-

Objective: To quantify the degradation of a trifluoromethoxy-substituted phenylboronic acid over time under specific stress conditions (e.g., elevated temperature, pH, oxidative stress).

-

Instrumentation & Materials:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reverse-phase C18 column (a good starting point).[20]

-

Target phenylboronic acid compound.

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

Buffers (for pH studies), acid, base, and an oxidizing agent (e.g., H₂O₂).

-

-

Procedure:

-

Method Development: Develop an HPLC method capable of resolving the parent boronic acid peak from potential degradants (like the corresponding phenol from protodeboronation). The mobile phase often consists of a gradient of acetonitrile and buffered water.[20] The lack of a strong chromophore may necessitate detection at lower wavelengths (e.g., 210-230 nm).

-

Sample Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials. Subject these vials to various stress conditions:

-

Thermal: Incubate at an elevated temperature (e.g., 60°C).

-

Acidic: Add HCl to a final concentration of ~0.1 N.

-

Basic: Add NaOH to a final concentration of ~0.1 N.

-

Oxidative: Add H₂O₂ to a final concentration of ~3%.

-

Control: Keep one aliquot at the recommended storage temperature.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize if necessary, dilute to a suitable concentration, and inject it into the HPLC system.[20]

-

Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[20] Calculate the percentage of the parent compound remaining at each time point to determine its degradation profile under each condition.

-

Experimental and Analytical Workflow

The characterization of a novel trifluoromethoxy-substituted phenylboronic acid follows a logical workflow to ensure its identity, purity, solubility, and stability are well-understood before its use in further applications.

Caption: A workflow for the characterization of trifluoromethoxy-substituted phenylboronic acids.

Conclusion

Trifluoromethoxy-substituted phenylboronic acids are valuable building blocks in modern drug discovery, offering enhanced metabolic stability and modulated lipophilicity.[1][4] Their utility, however, is intrinsically linked to their solubility and stability profiles. The boronic acid functional group presents inherent stability challenges, such as susceptibility to dehydration and oxidation, which necessitate careful handling and storage protocols.[13] The position of the -OCF₃ substituent significantly influences the compound's acidity, which in turn affects its behavior in solution.[6] By employing systematic experimental protocols for solubility and stability assessment, researchers can generate the critical data needed to confidently advance these promising compounds through the drug development pipeline.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Lewis Acidity of Arylboronic Acids with Electron-Withdrawing Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of arylboronic acids, with a particular focus on derivatives containing electron-withdrawing groups. Understanding and quantifying the Lewis acidity of these compounds is crucial for their application in catalysis, as enzyme inhibitors, and in the development of novel therapeutics. This document details quantitative data, experimental protocols for acidity determination, and the synthesis of these valuable chemical entities.

Introduction to Lewis Acidity of Arylboronic Acids

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, are versatile molecules in organic chemistry and medicinal chemistry.[1][2] Their utility often stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[3][4] This electron deficiency allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable tetrahedral boronate species.[3][5]

The Lewis acidity of an arylboronic acid can be modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity.[2] This is quantitatively reflected in a lower pKa value.[2] Conversely, electron-donating groups (EDGs) decrease Lewis acidity, resulting in a higher pKa.[2] This tunable acidity is a key feature in the rational design of boronic acid-based catalysts and inhibitors.[1]

Quantitative Assessment of Lewis Acidity

The Lewis acidity of arylboronic acids is typically quantified by their pKa values, which represent the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate in aqueous solution.[5] Another important measure is the Gutmann-Beckett Acceptor Number (AN), which quantifies Lewis acidity through the change in the ³¹P NMR chemical shift of a probe molecule upon interaction with the Lewis acid.[6][7]

pKa Values of Arylboronic Acids with Electron-Withdrawing Groups

The following table summarizes the pKa values for a selection of phenylboronic acids substituted with various electron-withdrawing groups. A lower pKa value indicates a stronger Lewis acid.

| Substituent (X) in X-C₆H₄B(OH)₂ | Position | pKa Value | Reference |

| H | - | 8.86 | [8] |

| 4-F | para | 8.77 | [8] |

| 3-F | meta | 8.41 | [8] |

| 2-F | ortho | 8.05 | [8] |

| 4-CF₃ | para | 7.86 | [8] |

| 3-CF₃ | meta | 8.00 | [8] |

| 2-CF₃ | ortho | 7.94 | [8] |

| 4-OCF₃ | para | 8.52 | [8] |

| 3-OCF₃ | meta | 8.16 | [8] |

| 2-OCF₃ | ortho | 7.77 | [8] |

| 2,3,4,6-tetrafluoro | - | 6.17 | [8] |

Table 1: pKa values of selected arylboronic acids with electron-withdrawing groups.

Acceptor Numbers (AN) of Arylboronic Acid Derivatives

The Gutmann-Beckett method provides a measure of Lewis acidity in non-aqueous solvents.[6] The Acceptor Number (AN) is calculated from the ³¹P NMR chemical shift of triethylphosphine oxide (TEPO) upon interaction with the Lewis acid.[6] While specific AN values for a wide range of arylboronic acids with EWGs are not compiled in a single source, the principle dictates that stronger EWGs will lead to higher AN values, indicating greater Lewis acidity. The introduction of fluorine substituents into phenylboronic esters has been shown to increase their Lewis acidity as determined by this method.[7]

Experimental Protocols

Synthesis of Arylboronic Acids with Electron-Withdrawing Groups

A general and widely used method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[2]

General Protocol for the Synthesis of an Arylboronic Acid via a Grignard Reagent:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the desired aryl bromide or iodide (with the electron-withdrawing group) in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred at room temperature or with gentle heating until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to a low temperature (typically -78 °C) using a dry ice/acetone bath. To this solution, add a solution of triisopropyl borate or trimethyl borate in the same anhydrous solvent dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) at 0 °C.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude arylboronic acid can be purified by recrystallization or column chromatography.

Figure 1: General workflow for the synthesis of arylboronic acids.

Determination of Lewis Acidity using the Gutmann-Beckett Method

This method utilizes ³¹P NMR spectroscopy to determine the Acceptor Number (AN) of a Lewis acid.[6][9]

Protocol for Determining the Acceptor Number (AN):

-

Sample Preparation: Prepare a solution of the Lewis acid (the arylboronic acid) in a weakly Lewis acidic deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Probe Addition: To this solution, add an equimolar amount of the Lewis base probe, triethylphosphine oxide (TEPO).

-

NMR Analysis: Record the ³¹P{¹H} NMR spectrum of the mixture.

-

Chemical Shift Determination: Determine the chemical shift (δ) of the phosphorus atom in the TEPO-boronic acid adduct.

-

Acceptor Number Calculation: The Acceptor Number (AN) is calculated using the following formula:[6] AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the TEPO adduct and 41.0 ppm is the chemical shift of free TEPO in hexane.[6]

Figure 2: Workflow for determining the Acceptor Number (AN).

Role of Lewis Acidity in Biological and Catalytic Systems

The enhanced Lewis acidity of arylboronic acids with electron-withdrawing groups is pivotal to their function in various applications.

Enzyme Inhibition

In drug development, arylboronic acids are designed as inhibitors of enzymes, particularly serine proteases and metallo-β-lactamases.[3][10] The Lewis acidic boron atom interacts with a nucleophilic residue (e.g., the hydroxyl group of a serine or a hydroxide ion in the active site) to form a stable, often reversible, covalent tetrahedral adduct.[3][10] This interaction effectively blocks the enzyme's catalytic activity. Increasing the Lewis acidity through the introduction of EWGs can lead to stronger binding and more potent inhibition.

Figure 3: Mechanism of enzyme inhibition by an arylboronic acid.

Lewis Acid Catalysis

Arylboronic acids are effective Lewis acid catalysts for a variety of organic transformations, including dehydrative reactions and carbonyl condensations.[4][11] The boronic acid activates a substrate, typically a carbonyl compound or an alcohol, by coordinating to an oxygen atom. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. Arylboronic acids with EWGs, being stronger Lewis acids, can exhibit enhanced catalytic activity.

Figure 4: Catalytic cycle involving an arylboronic acid.

Conclusion

The Lewis acidity of arylboronic acids is a fundamental property that dictates their reactivity and utility. The strategic placement of electron-withdrawing groups on the aryl ring provides a powerful tool to fine-tune this acidity, enabling the development of highly effective catalysts and potent enzyme inhibitors. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals working with these important compounds.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. magritek.com [magritek.com]

- 10. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for sourcing this compound, understanding its key characteristics, and exploring its utility in organic synthesis.

Introduction

This compound (CAS No. 1256345-96-6) is a substituted arylboronic acid featuring a butoxy group and a trifluoromethoxy group on the phenyl ring. The presence of the trifluoromethoxy moiety is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The boronic acid functional group makes it a versatile reagent, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. Several chemical suppliers offer this compound. A summary of key suppliers and their available product specifications is provided below for easy comparison.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Aaronchem | 1256345-96-6 | 97% | 100mg, 250mg, 1g | $66.00 (100mg), $99.00 (250mg), $197.00 (1g)[1] |

| CRO SPLENDID LAB | 1256345-96-6 | Not specified | Contact for details | Contact for pricing[2] |

| Angene | 1256345-96-6 | Not specified | Contact for details | Contact for pricing[3] |

| Alfa Chemistry | 1256345-96-6 | Not specified | Contact for details | Contact for pricing |

| Apollo Scientific | 1256345-96-6 | Not specified | Contact for details | Contact for pricing |

| BLDpharm | 1256345-96-6 | Not specified | Contact for details | Contact for pricing[4] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

While a comprehensive, publicly available Certificate of Analysis (COA) or a detailed Safety Data Sheet (SDS) for this compound is not readily accessible, information can be inferred from structurally similar compounds and general knowledge of arylboronic acids.

General Properties:

| Property | Value |

| Molecular Formula | C11H14BF3O4[1][2][3] |

| Molecular Weight | 278.03 g/mol [1][2][3] |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF). |

Safety and Handling:

Phenylboronic acids are generally considered to be irritants. When handling this compound, it is crucial to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Synthetic Applications and Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures commonly found in pharmaceuticals.

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide or triflate (1.0 eq.), this compound (1.1-1.5 eq.), palladium catalyst (0.01-0.05 eq.), and base (2.0-3.0 eq.).

-

Solvent Addition: Add the chosen solvent system. The mixture is often degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Potential Signaling Pathways and Drug Discovery Applications

While specific studies detailing the biological activity of this compound are not yet prevalent in the public domain, its structural motifs suggest potential applications in targeting various signaling pathways relevant to drug discovery. The trifluoromethoxy group is often incorporated into kinase inhibitors and other therapeutic agents to enhance their pharmacological properties.

The general utility of arylboronic acids in medicinal chemistry is well-established. They serve as key building blocks for the synthesis of compounds targeting a wide range of diseases.

dot

Caption: Role of building blocks in the drug discovery pipeline.

The logical relationship shown above illustrates how specialized building blocks like this compound are instrumental in the early stages of drug discovery, particularly in lead discovery and optimization, where novel molecular architectures are synthesized and evaluated for their therapeutic potential. The unique substitution pattern of this compound makes it a valuable tool for medicinal chemists seeking to modulate the properties of their lead compounds.

References

- 1. 1256345-96-6 | MFCD16036112 | Boronic acid, B-[3-butoxy-5-(trifluoromethoxy)phenyl]- [aaronchem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. angene.in [angene.in]

- 4. 1256346-03-8|(3-Isobutoxy-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

The Trifluoromethoxy Group: A Guide to Its Strategic Introduction in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (–OCF₃) group has emerged as a privileged substituent in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to modulate lipophilicity.[1][2] This technical guide provides an in-depth overview of the primary strategies for incorporating this valuable functional group into organic molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Strategies for Trifluoromethoxylation

The introduction of a trifluoromethoxy group can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical trifluoromethoxylation. Each strategy offers distinct advantages and is suited for different substrate classes and synthetic contexts.

Electrophilic Trifluoromethoxylation

This approach involves the use of reagents that deliver an electrophilic "CF₃O⁺" equivalent to a nucleophilic substrate, typically an alcohol or phenol.

A variety of electrophilic trifluoromethoxylating agents have been developed, with hypervalent iodine reagents (e.g., Togni reagents) and onium salts (e.g., Umemoto reagents) being prominent examples.[3][4] The general workflow for the electrophilic trifluoromethoxylation of an alcohol is depicted below.

Caption: General workflow for electrophilic trifluoromethoxylation.

| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenol | Umemoto Reagent | i-Pr₂NEt | CH₂Cl₂ | -90 to -10 | High | [3] |

| 2,4,6-Trimethylphenol | Togni Reagent II | - | - | - | 15 | [1] |

| Aliphatic Alcohols | Umemoto Reagent | i-Pr₂NEt | CH₂Cl₂ | -90 to -10 | High | [3] |

| N-Aryl-N-hydroxylamines | Togni Reagent II | Cs₂CO₃ | CHCl₃ | RT | Moderate to Good | [3] |

The following protocol is adapted from the work of Togni and coworkers for the O-trifluoromethylation of protected N-aryl-N-hydroxylamines.[3]

-

Reaction Setup: To an oven-dried flask, add the protected N-aryl-N-hydroxylamine (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (10 mol%).

-

Solvent Addition: Add anhydrous chloroform (0.1 M) to the flask under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-(trifluoromethoxy)amine.

Nucleophilic Trifluoromethoxylation

Nucleophilic trifluoromethoxylation employs a reagent that acts as a source of the trifluoromethoxide anion (CF₃O⁻), which then reacts with an electrophilic substrate.

Sources of the trifluoromethoxide anion are often generated in situ. A notable example is the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) in the presence of a base, which can then react with alkyl halides.[5]

References

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of Fluorinated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for fluorinated boronic acids. Given their increasing importance in organic synthesis and medicinal chemistry, a thorough understanding of their potential hazards and the implementation of appropriate safety protocols are critical for ensuring a safe laboratory environment. This document outlines the toxicological data, handling procedures, emergency protocols, and disposal methods for this class of compounds.

General Safety and Hazards

Fluorinated boronic acids, like other boronic acid derivatives, are generally considered to be of low acute toxicity. However, they can present several hazards, primarily related to irritation and potential mutagenicity. The introduction of fluorine atoms can also influence the reactivity and stability of these molecules.

Key Hazards:

-

Skin, Eye, and Respiratory Irritation: Direct contact with fluorinated boronic acids can cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4]

-

Potential for Mutagenicity: Some boronic acids have been found to be mutagenic in bacterial assays.[5]

-

Reactivity: The electron-withdrawing nature of fluorine can increase the Lewis acidity of the boronic acid moiety, potentially affecting its reactivity in chemical syntheses like the Suzuki-Miyaura cross-coupling.[6]

-

Hydrolytic Instability: Boronic acids can undergo hydrolysis, particularly boronic esters under certain conditions.[7][8][9]

Quantitative Toxicity Data

While specific toxicity data for many individual fluorinated boronic acids are limited, data for related compounds provide a general understanding of their toxicological profile.

| Compound/Class | Route | Species | Value | Reference |

| Boric Acid | Oral LD50 | Rat | 3,031 mg/kg | |

| Developmental NOAEL | Rat | 9.6 mg B/kg bw/day | [10] | |

| Male Fertility NOAEL | Rat | 17.5 mg B/kg bw/day | [10][11] | |

| Boron-Containing Acids (general) | i.p. LD50 | Mouse | > 100 mg/kg (for most tested) | [11] |

| Boron Trifluoride | Inhalation LC50 (4h) | Rat | 1.21 mg/L | [12] |

| 4-Fluorophenylboronic acid | Oral | - | Harmful if swallowed (Category 4) | [4][13][14] |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for fluorinated boronic acids. However, OELs for related boron and fluorine compounds can provide guidance for risk assessment.

| Compound | Organization | Limit | Reference |

| Boron Oxide | OSHA | 15 mg/m³ (Total dust) | [15][16] |

| Boron Trifluoride | OSHA | 1 ppm (Ceiling) | [15] |

| ACGIH | 1 ppm (Ceiling) | [15] | |

| Fluorine | OSHA | 0.1 ppm (TWA) | [17] |

| NIOSH | 0.1 ppm (TWA) | [17] | |

| ACGIH | 1 ppm (TWA), 2 ppm (STEL) | [17] |

Handling Procedures

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Fume Hood: All work with fluorinated boronic acids, especially when handling powders or volatile compounds, should be conducted in a well-ventilated chemical fume hood.[18]

-

Glove Box: For highly reactive or moisture-sensitive compounds, the use of a glove box under an inert atmosphere is recommended.[18]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling fluorinated boronic acids.[18]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[18]

-

Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. It is advisable to consult the glove manufacturer's compatibility chart for the specific compound and solvent being used. Double-gloving is recommended for handling highly corrosive or readily absorbed compounds.[18]

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale operations or when handling particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[18]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[18]

General Handling Practices

-

Avoid inhalation of dust, fumes, and vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Prepare detailed Standard Operating Procedures (SOPs) for all experiments.[18]

-

Avoid working alone when handling highly hazardous compounds.[18]

Storage and Incompatibility

-

Storage: Store fluorinated boronic acids in tightly sealed containers in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill and Emergency Procedures

Spill Response

-

Small Spills: For small spills, trained personnel wearing appropriate PPE can typically manage the cleanup.[18]

-

Evacuate the immediate area.

-

Ensure adequate ventilation.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

-

Large Spills: In the event of a large spill, evacuate the laboratory and contact the institution's emergency response team.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][19]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][19]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][19]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]

Experimental Protocols

In-Lab Neutralization of Fluorinated Boronic Acid Waste

This protocol is adapted from procedures for methyl boronic acid and should be performed in a chemical fume hood while wearing all required PPE.[20] This procedure is suitable for small quantities of aqueous solutions or solid residues.

Materials:

-

Fluorinated boronic acid waste

-

Mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution)

-

Beaker

-

Stir bar and stir plate

-

pH strips or a calibrated pH meter

Procedure:

-

Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. If neutralizing an aqueous solution, place it directly in the beaker.

-

Neutralization: Slowly add the mild base solution to the boronic acid waste while stirring continuously. Be aware of potential gas evolution. Continue adding the basic solution portion-wise until gas evolution ceases.

-

pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the base solution until the pH is between 5.5 and 9.0.[1][20]

-

Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.[20]

Kinetic Studies of Boronic Acid Hydrolysis

The hydrolytic stability of boronic acids and their esters can be investigated using techniques like NMR spectroscopy or UV-Vis spectrophotometry.[20]

General Procedure using UV-Vis Spectrophotometry (for reactions with a chromophoric reporter like a catechol):

-

Prepare buffered aqueous solutions of the fluorinated boronic acid and a catechol derivative (e.g., Alizarin Red S) at a specific pH.[20]

-

Initiate the reaction by mixing the solutions under pseudo-first-order conditions (one reactant in large excess).

-

Monitor the change in absorbance at a specific wavelength over time.[20]

-

Determine the observed rate constant (k_obs) by fitting the absorbance data to a single exponential function.[20]

Reactivity and Stability

Reactivity in Suzuki-Miyaura Coupling

The electronic properties of fluorinated boronic acids can influence their reactivity in Suzuki-Miyaura cross-coupling reactions. Generally, electron-withdrawing groups, such as fluorine, can decrease the efficiency of the coupling compared to electron-rich non-fluorinated analogs.[6]

Table 3: Yields of Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [6]

| Boronic Acid/Ester | Product | Yield (%) |

| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |

| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 75 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 95 |

| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 56 |

This data illustrates the general trend of electron-donating groups favoring higher yields and electron-withdrawing groups leading to lower yields in this specific reaction.

Hydrolytic Stability

The stability of boronic acids and their esters to hydrolysis is a critical factor, especially in aqueous environments. The rate of hydrolysis is influenced by pH and the structure of the boronic ester.[7][20] For instance, MIDA (N-methyliminodiacetic acid) boronates can hydrolyze through both a fast base-mediated pathway and a slower neutral pathway.[7][20] The choice of diol for esterification also significantly affects stability, with five-membered rings derived from diols like pinacol often providing enhanced stability.[20]

Visualizations

Caption: Decision workflow for the disposal of fluorinated boronic acid waste.

Caption: Factors influencing the hydrolytic stability of boronic acid esters.

References

- 1. fishersci.es [fishersci.es]

- 2. angenechemical.com [angenechemical.com]

- 3. fishersci.pt [fishersci.pt]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Recommendation of occupational exposure limits (2023–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acute and chronic toxicity of boron to a variety of freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhalation toxicity studies with boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 16. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. benchchem.com [benchchem.com]

- 19. aksci.com [aksci.com]

- 20. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Butoxy-5-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1][2] These attributes make it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and a generalized protocol for the use of 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of both an electron-donating butoxy group and an electron-withdrawing trifluoromethoxy group on the phenylboronic acid offers unique electronic properties that can be exploited in the synthesis of novel compounds.

Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1256345-96-6 |

| Molecular Formula | C₁₁H₁₄BF₃O₄ |

| Molecular Weight | 278.03 |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many polar organic solvents such as THF, dioxane, and DMF. |

General Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific aryl halide used.

Materials

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-